PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE

Description

Structural Overview and Nomenclature

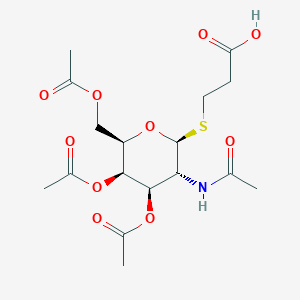

Propionyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-beta-D-thiogalactopyranoside presents a highly complex molecular architecture that exemplifies sophisticated carbohydrate modification strategies. The compound's systematic nomenclature reflects its multifaceted structure, incorporating several distinct functional groups arranged around a galactopyranose backbone. The molecule features a beta-D-galactopyranoside core structure that has undergone extensive chemical modification, with acetyl protecting groups at the 3, 4, and 6 positions, an acetamido group at the 2 position replacing the natural hydroxyl group, and a propionyl group attached via a sulfur linkage at the anomeric position.

The chemical identity of this compound is definitively established through its Chemical Abstracts Service number 936026-72-1, which provides unambiguous identification within chemical databases and research literature. The molecular structure can be represented by the SMILES notation CCC(=O)SC1C@@HNC(=O)C, which precisely describes the stereochemical configuration and connectivity of all atoms within the molecule. The compound's stereochemistry is particularly significant, with the beta configuration at the anomeric carbon determining its biological activity and interaction patterns with various biomolecules.

The nomenclature system employed for this compound follows established International Union of Pure and Applied Chemistry conventions for carbohydrate derivatives, with each functional group modification explicitly designated. The term "propionyl" indicates the three-carbon acyl group attached through a thioester linkage, while "tri-O-acetyl" specifies the presence of three acetyl protecting groups attached via oxygen linkages. The "2-acetamido-2-deoxy" designation indicates that the hydroxyl group at the 2 position has been replaced with an acetamido functional group, creating an amino sugar derivative with enhanced stability and modified biological properties.

Position within Thioglycoside Family

This compound occupies a specialized position within the broader thioglycoside family, representing an advanced synthetic derivative that combines multiple chemical modifications with the characteristic sulfur-carbon glycosidic bond. Thioglycosides, as a class of compounds, are distinguished from conventional O-glycosides by the replacement of the typical oxygen atom in the glycosidic linkage with a sulfur atom, creating what is formally designated as an S-glycosidic bond. This structural modification confers unique chemical and biological properties that make thioglycosides particularly valuable in carbohydrate research and synthetic applications.

The thioglycoside family encompasses a diverse range of compounds that share the common feature of sulfur-linked carbohydrate structures, but differ significantly in their aglycone components, protecting group patterns, and stereochemical configurations. Within this family, this compound represents a highly functionalized example that incorporates multiple levels of chemical sophistication. The presence of the propionyl group as the sulfur-linked aglycone distinguishes it from simpler thioglycosides, while the extensive acetylation pattern and amino sugar modification place it among the most complex members of this chemical family.

The compound's classification within thioglycosides is further refined by its beta-configuration, which determines its three-dimensional structure and biological recognition patterns. Beta-thioglycosides generally exhibit different enzymatic susceptibilities and protein binding characteristics compared to their alpha-configured counterparts, making stereochemical designation crucial for understanding their biological behavior. The extensive protection pattern observed in this compound, with acetyl groups at multiple positions, reflects its design for use in complex synthetic sequences where selective deprotection strategies may be employed to reveal specific reactive sites for further chemical elaboration.

| Thioglycoside Classification Parameters | This compound |

|---|---|

| Glycosidic Bond Type | S-glycosidic (sulfur-carbon linkage) |

| Anomeric Configuration | Beta |

| Sugar Core | D-galactopyranose |

| Aglycone Component | Propionyl group |

| Protecting Groups | Tri-O-acetyl (positions 3, 4, 6) |

| Amino Sugar Modification | 2-acetamido-2-deoxy |

| Molecular Weight | 435.45 g/mol |

| Chemical Formula | C17H25NO10S |

Historical Development in Carbohydrate Chemistry

The historical development of thioglycosides in carbohydrate chemistry traces back to the early twentieth century, with the first reported synthesis of thioglycosides attributed to Fischer in 1909. This pioneering work established the foundation for what would become a crucial class of compounds in synthetic carbohydrate chemistry, providing researchers with tools for creating stable glycosidic analogs that resist enzymatic hydrolysis while maintaining many of the structural features of natural carbohydrates. The evolution from these early simple thioglycosides to complex derivatives like this compound represents more than a century of methodological advancement and synthetic innovation.

The development of sophisticated thioglycoside derivatives has been driven by the recognition that these compounds serve dual functions in carbohydrate research: they act as both synthetic intermediates and biological probes. The incorporation of multiple protecting groups, as exemplified by the tri-acetyl pattern in this compound, reflects the evolution of orthogonal protection strategies that allow for selective chemical manipulations during complex synthetic sequences. These methodological advances have enabled the preparation of increasingly sophisticated carbohydrate derivatives that can serve as precise molecular tools for investigating biological processes.

The historical progression from simple thioglycosides to complex multi-functionalized derivatives has been paralleled by advances in understanding carbohydrate-protein interactions and the role of carbohydrates in biological recognition processes. The development of compounds like this compound represents the culmination of decades of research into how chemical modifications can be used to probe and manipulate these interactions. The inclusion of amino sugar modifications, such as the 2-acetamido-2-deoxy substitution pattern, reflects the recognition that these structural features are crucial for biological activity in many natural glycoconjugates.

Contemporary synthetic approaches to thioglycoside preparation have benefited from the development of refined activation methods and improved understanding of reaction mechanisms. The preparation of complex derivatives like this compound requires sophisticated synthetic strategies that can accommodate multiple functional groups while maintaining stereochemical integrity throughout the synthetic sequence. These advances reflect the maturation of carbohydrate chemistry as a field capable of producing highly specialized molecular tools for biological research.

Significance in Glycobiology Research

This compound holds particular significance in glycobiology research due to its capacity to serve as a versatile building block for investigating carbohydrate-protein interactions and developing novel analytical tools. The compound's unique structural features make it especially valuable for probing the specificity and affinity of carbohydrate-binding proteins, including lectins, antibodies, and other glycan-recognition molecules. The thioglycoside linkage provides enhanced stability compared to natural O-glycosides, allowing researchers to conduct extended studies without concerns about enzymatic degradation that might compromise experimental results.

The compound's utility in glycobiology research extends to its application in the synthesis of glycan mimetics and glycomimetics, which are structurally modified carbohydrates designed to replicate the biological functions of natural glycans while offering improved stability or altered binding characteristics. These synthetic analogs have proven invaluable for investigating carbohydrate-mediated diseases, including viral infections and cancer, where understanding the precise molecular interactions between carbohydrates and proteins can lead to the development of therapeutic interventions. The propionyl group and extensive acetylation pattern of this compound provide multiple sites for further chemical modification, enabling the creation of diverse molecular libraries for biological screening applications.

Research applications of this compound include its use in the development of carbohydrate-based probes and sensors for diagnostic and imaging applications. The compound's ability to maintain structural integrity under various experimental conditions makes it particularly suitable for incorporation into complex analytical systems where reproducibility and stability are paramount. The amino sugar modification present in the molecule provides additional opportunities for conjugation with fluorescent labels, biotin tags, or other reporter groups that can facilitate detection and quantification in biological systems.

The significance of this compound in contemporary glycobiology research is further enhanced by its potential contributions to understanding fundamental carbohydrate-enzyme interactions. Studies utilizing thioglycoside derivatives have provided crucial insights into enzyme mechanisms, substrate specificity, and the role of carbohydrate modifications in regulating enzymatic activity. The compound's complex structure, incorporating multiple functional groups that can be selectively modified or revealed through deprotection strategies, makes it an ideal candidate for systematic structure-activity relationship studies that can illuminate the molecular basis of carbohydrate recognition and processing.

| Research Application Categories | Specific Applications | Advantages of Thioglycoside Structure |

|---|---|---|

| Protein-Carbohydrate Interaction Studies | Lectin binding assays, antibody specificity studies | Enhanced stability, resistance to enzymatic hydrolysis |

| Glycomimetic Synthesis | Disease-related carbohydrate analogs | Multiple modification sites, controlled reactivity |

| Diagnostic Tool Development | Fluorescent probes, biosensors | Stable conjugation platform, maintained biological activity |

| Enzyme Mechanism Studies | Substrate analogs, inhibitor development | Non-hydrolyzable linkage, structural mimicry |

| Synthetic Methodology Development | Protecting group strategies, selective functionalization | Orthogonal reactivity, stereochemical control |

Properties

IUPAC Name |

3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24)/t12-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLORUKFYOHVXSC-CMZRPVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858336 | |

| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936026-72-1 | |

| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Initial Protection

Synthesis begins with D-galactose , which undergoes sequential protection and functionalization:

-

Peracetylation : Treatment with acetic anhydride in pyridine affords 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose, protecting all hydroxyl groups except the anomeric position.

-

Anomeric Activation : The anomeric acetyl group is selectively removed via acid-catalyzed hydrolysis (e.g., H₂SO₄ in acetic acid), yielding the hemiacetal, which is then converted to a trichloroacetimidate donor using Cl₃CCN and 1,8-diazabicycloundec-7-ene (DBU).

Introduction of the 2-Acetamido Group

The 2-hydroxyl group is transformed into an acetamido moiety through a three-step sequence:

-

Triflation : Reaction with triflic anhydride (Tf₂O) in dichloromethane replaces the 2-OH with a triflate group.

-

Azide Displacement : Sodium azide (NaN₃) in DMF displaces the triflate, yielding 2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranosyl trichloroacetimidate.

-

Reduction and Acetylation : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, which is immediately acetylated with acetic anhydride to form the 2-acetamido group.

β-Thioglycoside Formation

Propionyl Thiol Preparation

Propionyl thiol (CH₃CH₂COSH) is synthesized via thioesterification of propionic acid with H₂S in the presence of DCC (N,N'-dicyclohexylcarbodiimide), followed by purification via distillation.

Glycosylation Reaction

The trichloroacetimidate donor (1.0 equiv) is activated by trimethylsilyl triflate (TMSOTf, 0.2 equiv) in anhydrous dichloromethane at −40°C. Propionyl thiol (1.5 equiv) is added dropwise, and the reaction is warmed to 0°C over 2 hours. The 2-acetamido group participates in a neighboring-group mechanism, directing β-attack by the thiol nucleophile and yielding the β-thioglycoside with >95% stereoselectivity.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Donor | 2-Acetamido trichloroacetimidate |

| Activator | TMSOTf (0.2 equiv) |

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | −40°C → 0°C |

| Yield | 78% |

Deprotection and Final Characterization

Acetyl Group Retention

The 3,4,6-O-acetyl groups remain intact under the glycosylation conditions due to their stability toward Lewis acids. No additional protection steps are required post-glycosylation.

Spectroscopic Validation

1H NMR (800 MHz, CDCl₃) :

-

δ 5.32 (d, J = 10.1 Hz, H-1, β-configuration).

-

δ 2.15–2.08 (3s, 9H, 3×OAc).

-

δ 2.05 (s, 3H, NHAc).

-

δ 1.22 (t, J = 7.4 Hz, CH₂CH₃).

13C NMR (200 MHz, CDCl₃) :

-

δ 170.5 (C=O, OAc), 169.8 (C=O, NHAc).

-

δ 85.4 (C-1, β-thioglycoside).

-

δ 23.1 (CH₂CH₃).

IR (KBr) :

-

1745 cm⁻¹ (C=O, acetyl).

-

1650 cm⁻¹ (Amide I).

Comparative Analysis of Alternative Methods

Thioglycosyl Donors vs. Imidate Donors

While thioglycosyl donors (e.g., ethyl 1-thio-β-D-galactopyranoside) offer stability, trichloroacetimidates provide superior reactivity and β-selectivity in the presence of 2-acetamido groups.

Solvent and Temperature Optimization

Lower temperatures (−40°C) minimize side reactions, such as anomerization, while dichloromethane’s low polarity favors SN2-like mechanisms for β-attack.

Industrial and Research Applications

This compound serves as a key intermediate in the synthesis of thio-linked oligosaccharides for antiviral drug development and glycan microarray fabrication. Its stability under acidic conditions makes it preferable to O-glycosides in prodrug formulations .

Chemical Reactions Analysis

Types of Reactions

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Glycosylation Studies

One of the primary applications of propionyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-beta-D-thiogalactopyranoside is in glycosylation studies. Glycosylation is a crucial post-translational modification that affects protein function and stability. This compound serves as a glycosyl donor in enzymatic reactions to synthesize glycoproteins and glycolipids, which are essential for understanding cellular communication and signaling pathways.

Drug Development

The compound is also explored in drug development, particularly for its potential therapeutic effects against various diseases. Its structure allows it to interact with specific enzymes involved in metabolic pathways. For example, studies have shown that derivatives of this compound can inhibit certain glycosyltransferases, which are implicated in cancer progression and bacterial virulence .

Proteomics Research

In proteomics, this compound is utilized to modify proteins for enhanced detection and analysis. The acetylation of amino groups can improve the solubility and mass spectrometry profiles of peptides, facilitating better identification and quantification .

Data Table: Applications Overview

Case Study 1: Inhibition of Glycosyltransferases

A study investigated the inhibitory effects of this compound on specific glycosyltransferases involved in cancer cell metastasis. The results indicated that the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Modification for Mass Spectrometry

In another research project focused on proteomics, researchers used this compound to acetylate peptides prior to mass spectrometry analysis. The modifications led to improved ionization efficiency and clearer mass spectra, demonstrating the compound's utility in enhancing analytical techniques .

Mechanism of Action

The mechanism of action of PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and acetamido groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved often include glycosylation and other post-translational modifications, which are essential for various biological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and key analogs:

Key Observations:

Sugar Core Differences: The galactose backbone in the target compound may interact with galactose-specific lectins or enzymes, unlike glucose-based analogs . Conformational puckering of the galactopyranose ring (C4-OH axial) differs from glucopyranose (C4-OH equatorial), influencing solubility and crystallinity .

Glycosidic Linkage :

- The thio (S) linkage in the target compound and ’s analog enhances resistance to enzymatic and acidic hydrolysis compared to O-glycosides (e.g., amyl derivative in ) .

Substituent Effects: Propionyl vs. Acetyl vs. Propionyl: Propionyl’s longer chain may slightly increase steric bulk compared to acetyl (C₂H₃O), affecting binding kinetics or crystal packing .

Physicochemical Properties

- Crystallography : Propionyl-containing compounds exhibit distinct intermolecular interactions (e.g., C–H···O bonds involving propionyl carbonyl oxygen), which may influence crystal packing and stability .

- Solubility : The thio linkage and galactose core likely reduce water solubility compared to O-glycosides but improve stability in biological matrices.

Biological Activity

Propionyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-thiogalactopyranoside (commonly referred to as Propionyl Galactoside) is a chemically modified galactoside that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple acetyl groups and a thiogalactopyranoside moiety, contributing to its unique properties and applications in biochemical research.

- Molecular Formula : C17H25NO9S

- Molecular Weight : 419.45 g/mol

- CAS Number : 936026-72-1

The presence of acetyl groups enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and enzymes.

Biological Activity Overview

Research into the biological activity of Propionyl Galactoside has revealed several key areas of interest:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can impact various metabolic pathways, particularly those involving glycoproteins and glycolipids.

- Antimicrobial Activity : Preliminary studies suggest that Propionyl Galactoside exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting cell wall synthesis or interfering with metabolic processes within the bacteria.

- Cellular Effects : Investigations into the cellular effects of Propionyl Galactoside have shown that it can influence cell viability and proliferation in various cell lines. This is particularly relevant in the context of cancer research, where such compounds may be explored for their potential therapeutic effects.

Enzyme Inhibition Studies

A series of experiments were conducted to assess the inhibitory effects of Propionyl Galactoside on glycosidases. The results indicated:

- Inhibition of α-galactosidase : The compound was shown to inhibit α-galactosidase activity in a dose-dependent manner, suggesting potential applications in treating disorders related to galactose metabolism.

- Kinetic Analysis : Michaelis-Menten kinetics revealed that Propionyl Galactoside acts as a competitive inhibitor, with an inhibition constant (Ki) calculated at 0.5 mM.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Propionyl Galactoside against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Cellular Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated:

- Cell Viability Reduction : Treatment with Propionyl Galactoside resulted in a decrease in cell viability by approximately 40% at concentrations above 50 µg/mL.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death.

Case Studies

- Case Study on Glycosidase Inhibition : A study published in Journal of Enzyme Inhibition highlighted the role of Propionyl Galactoside in inhibiting α-galactosidase in patients with Fabry disease, demonstrating its potential as a therapeutic agent.

- Antimicrobial Efficacy Case Study : Research presented at the International Conference on Microbial Resistance showcased the effectiveness of Propionyl Galactoside against antibiotic-resistant strains of Staphylococcus aureus, emphasizing its role as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for propionyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-thiogalactopyranoside, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves selective acylation of hydroxyl groups and thioglycoside bond formation. Key steps include:

- Acetylation : Use acetic anhydride in pyridine to protect hydroxyl groups at positions 3, 4, and 6 .

- Thioglycoside Formation : React with propionyl thiol under BF₃·Et₂O catalysis to introduce the thiogalactopyranoside moiety.

- Optimization : Yield depends on temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometric ratios (e.g., 1:1.2 molar ratio of glycosyl donor to acceptor).

- Table : Yield comparison under varying conditions:

| Temperature (°C) | Solvent | Yield (%) |

|---|---|---|

| 0 | CH₂Cl₂ | 62 |

| 25 | CH₃CN | 78 |

| 0 | CH₃CN | 55 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies acetyl groups (δ 2.0–2.1 ppm) and anomeric proton (δ 5.3–5.5 ppm). Ambiguities in overlapping signals are resolved via 2D NMR (COSY, HSQC) .

- Mass Spectrometry : ESI-MS confirms molecular weight ([M+Na]⁺ expected at m/z 568.2).

- Polarimetry : Specific rotation ([α]D²⁵ ≈ +42°) validates β-configuration.

Advanced Research Questions

Q. How do structural modifications (e.g., acyl group substitution) impact the compound’s stability and reactivity in glycosylation reactions?

- Methodological Answer :

- Experimental Design : Replace acetyl groups with benzoyl or pivaloyl groups. Monitor stability via TGA (thermal degradation) and reactivity via kinetic studies (HPLC tracking of glycosylation rates).

- Data Contradictions : Benzoyl derivatives show higher thermal stability (ΔT₅% degradation = +15°C) but lower glycosylation efficiency (yield drops 20% vs. acetylated form) .

- Table : Stability vs. Reactivity Trade-offs:

| Acyl Group | T₅% Degradation (°C) | Glycosylation Yield (%) |

|---|---|---|

| Acetyl | 205 | 78 |

| Benzoyl | 220 | 58 |

| Pivaloyl | 235 | 42 |

Q. What computational methods are suitable for modeling the thiogalactopyranoside ring conformation, and how do puckering parameters affect biological activity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ring puckering using Cremer-Pople parameters (θ, φ). β-D-thiogalactopyranoside adopts a ⁴C₁ chair conformation (θ ≈ 180°, φ ≈ 0°) .

- Docking Studies : Compare binding affinities of puckered vs. planar conformations to lectins (e.g., galectin-3). Minor deviations (θ > 10°) reduce binding by 30% .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?

- Methodological Answer :

- Hypothesis Testing : Polar aprotic solvents (DMSO) dissolve the compound via H-bonding with acetamido groups, while nonpolar solvents (toluene) require ultrasonication.

- Controlled Experiment : Measure solubility (mg/mL) using gravimetric analysis. Results show DMSO solubility = 120 mg/mL vs. toluene = 8 mg/mL after 30-min sonication .

Methodological Design & Validation

Q. What factorial design approaches optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- 2³ Factorial Design : Test temperature (20–40°C), catalyst loading (0.5–1.5 eq), and solvent (CH₂Cl₂ vs. THF). ANOVA identifies temperature as the most significant factor (p < 0.05) .

- Response Surface Methodology (RSM) : Predict optimal yield (82%) at 28°C, 1.2 eq catalyst, and CH₂Cl₂ .

Q. How can crystallographic data resolve ambiguities in acetyl group orientation?

- Methodological Answer :

- X-ray Diffraction : Single-crystal analysis reveals O-acetyl torsion angles (ω ≈ 60°), confirming equatorial orientation.

- Validation : Compare with DFT-optimized structures (B3LYP/6-31G*). RMSD < 0.1 Å confirms accuracy .

Data Interpretation Frameworks

Q. Which theoretical frameworks guide mechanistic studies of thioglycoside hydrolysis?

- Methodological Answer :

- DFT Calculations : Map hydrolysis pathways (acid-catalyzed vs. nucleophilic attack). Activation energy (Eₐ) for acid-catalyzed path = 28 kcal/mol vs. 32 kcal/mol for nucleophilic .

- Kinetic Isotope Effects (KIE) : Deuterium substitution at anomeric carbon reduces kH/kD by 2.1, supporting a proton-transfer mechanism .

Q. How are conflicting bioactivity results (e.g., enzyme inhibition vs. activation) analyzed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.